REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[C:13]2[C:8](=[N:9][CH:10]=[CH:11][C:12]=2[F:14])[NH:7][CH:6]=1)=O.[NH2:15][C:16]([NH2:18])=[S:17]>C(O)C>[F:14][C:12]1[CH:11]=[CH:10][N:9]=[C:8]2[NH:7][CH:6]=[C:5]([C:3]3[N:15]=[C:16]([NH2:18])[S:17][CH:2]=3)[C:13]=12
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CNC2=NC=CC(=C21)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
TEMPERATURE
|
Details
|
while still warm and to the filtration cake
|
Type
|
ADDITION
|
Details
|
was added sat. sodium carbonate solution until the aqueous phase pH was around 7.5
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C(=NC=C1)NC=C2C=2N=C(SC2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 65.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |